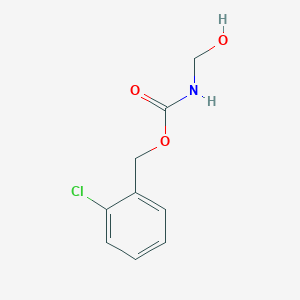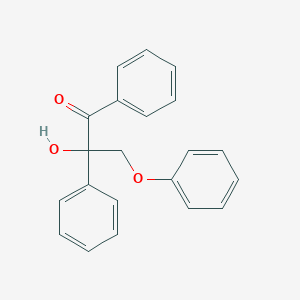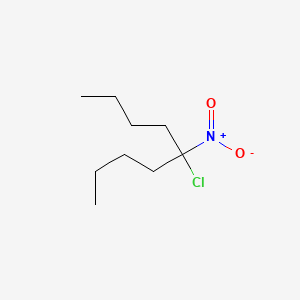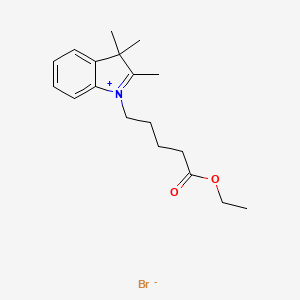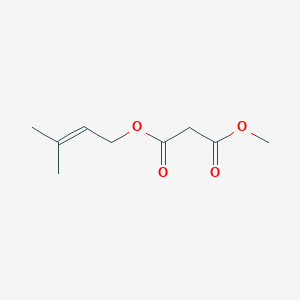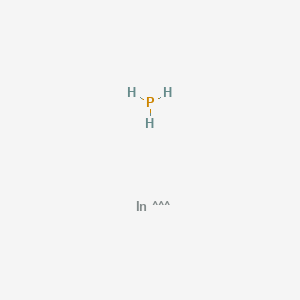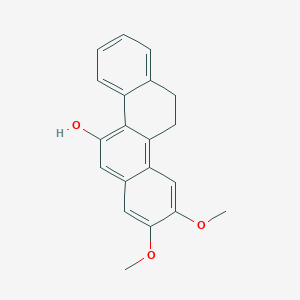![molecular formula C20H14Br2N2O B14241209 1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 468084-09-5](/img/structure/B14241209.png)
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phenanthrolinium salts It is characterized by the presence of a bromophenyl group attached to an oxoethyl chain, which is further connected to the phenanthrolinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,10-phenanthroline with hydrobromic acid in methanol, followed by the addition of hydrogen peroxide to achieve bromination . The resulting brominated product is then reacted with 4-bromobenzaldehyde under appropriate conditions to introduce the oxoethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxomonosulfate ions, acidic aqueous solutions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, or ethanol as solvents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of phenanthroline N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with various functional groups.
Applications De Recherche Scientifique
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and photophysical properties.
Mécanisme D'action
The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The phenanthroline core can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the bromophenyl and oxoethyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the bromophenyl and oxoethyl groups.
2,2’-Bipyridine: Another ligand used in coordination chemistry with similar chelating properties.
Phenanthrene: A hydrocarbon with a similar polyaromatic structure but without nitrogen atoms.
Uniqueness
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromophenyl and oxoethyl groups, which confer additional chemical reactivity and potential biological activity compared to its parent compound, 1,10-phenanthroline . These structural modifications enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
468084-09-5 |
|---|---|
Formule moléculaire |
C20H14Br2N2O |
Poids moléculaire |
458.1 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H14BrN2O.BrH/c21-17-9-7-14(8-10-17)18(24)13-23-12-2-4-16-6-5-15-3-1-11-22-19(15)20(16)23;/h1-12H,13H2;1H/q+1;/p-1 |
Clé InChI |
VYHQUSYQFAERBQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)Br)C=C2)N=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



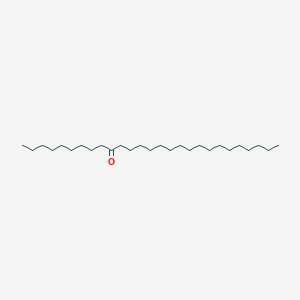
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
